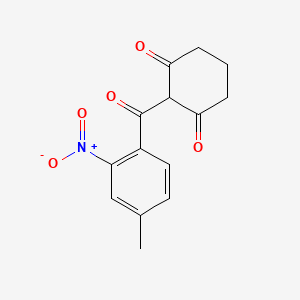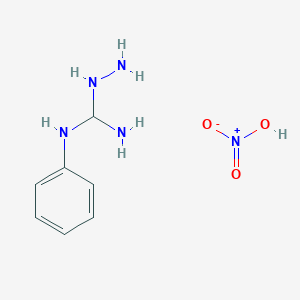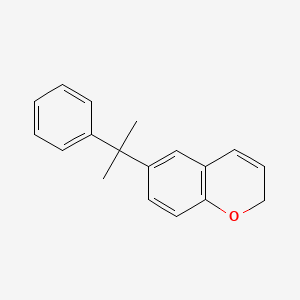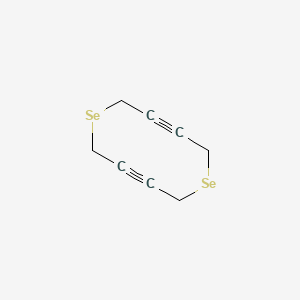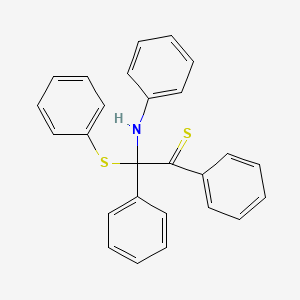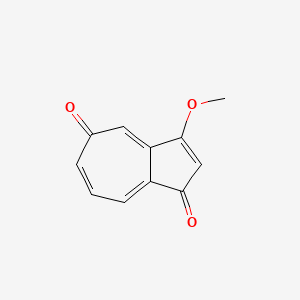
3-Methoxyazulene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyazulene-1,5-dione is an organic compound characterized by its azulene core structure, which is a bicyclic hydrocarbon consisting of fused five- and seven-membered rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyazulene-1,5-dione typically involves the following steps:
Starting Materials: The synthesis often begins with azulene or its derivatives.
Methoxylation: Introduction of the methoxy group (-OCH₃) is achieved through reactions with methanol or other methoxylating agents under acidic or basic conditions.
Oxidation: The formation of the 1,5-dione structure involves oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing catalysts and controlled reaction environments to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex dione structures.
Reduction: Reduction reactions can convert the dione groups into hydroxyl groups, leading to the formation of diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products:
Oxidation: Higher-order diones.
Reduction: Diols.
Substitution: Various substituted azulene derivatives.
Applications De Recherche Scientifique
3-Methoxyazulene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Methoxyazulene-1,5-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Azulene: The parent hydrocarbon structure, lacking the methoxy and dione functionalities.
1,4-Dimethoxyazulene: A derivative with methoxy groups at different positions.
Azulene-1,5-dione: Lacks the methoxy group but shares the dione structure.
Uniqueness: 3-Methoxyazulene-1,5-dione is unique due to the presence of both the methoxy group and the 1,5-dione structure, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Propriétés
Numéro CAS |
161467-12-5 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-methoxyazulene-1,5-dione |
InChI |
InChI=1S/C11H8O3/c1-14-11-6-10(13)8-4-2-3-7(12)5-9(8)11/h2-6H,1H3 |
Clé InChI |
GYXWRQCCEZDSSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2=CC=CC(=O)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


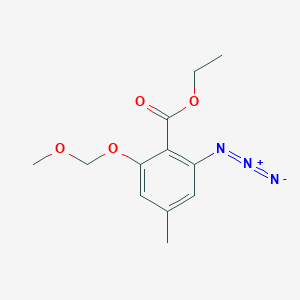
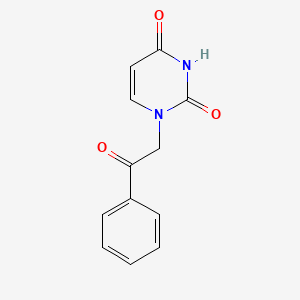
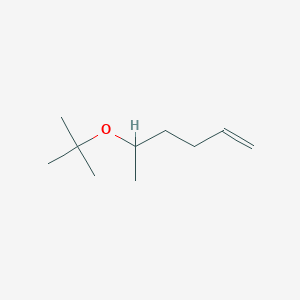
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
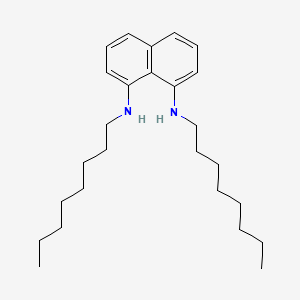
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
